4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE
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Overview
Description
4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE is a complex organic compound that features a combination of fluorobenzene, sulfonyl, morpholine, and oxazole groups
Preparation Methods
The synthesis of 4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzene Group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the Sulfonyl Group: This can be done using sulfonyl chlorides in the presence of a base.
Incorporation of the Morpholine Group: This step may involve nucleophilic substitution reactions with morpholine.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could be explored as a potential drug candidate or as a part of drug discovery programs.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE involves its interaction with molecular targets and pathways within biological systems. The specific mechanism would depend on the context of its application, such as its role as an enzyme inhibitor, receptor agonist, or antagonist. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar compounds to 4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE include:
3-Fluoro-4-morpholinoaniline: This compound features a fluorinated aniline linked to a morpholine group and is used in various applications, including drug discovery and materials science.
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is used as an intermediate in organic synthesis and has applications in the pharmaceutical industry.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)-2-phenyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c23-18-7-9-19(10-8-18)31(27,28)22-21(24-11-4-12-26-13-15-29-16-14-26)30-20(25-22)17-5-2-1-3-6-17/h1-3,5-10,24H,4,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVHCJGQMIOSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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